molecular formula C12H16O5 B14283625 Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate CAS No. 134979-03-6

Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate

Cat. No.: B14283625
CAS No.: 134979-03-6
M. Wt: 240.25 g/mol
InChI Key: VUUSPUGUAUGJHV-UHFFFAOYSA-N
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Description

Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate is an organic compound that features both an acetic acid moiety and a phenyl group substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[2-(2-hydroxyethyl)phenyl] acetate can be achieved through several methods. One common approach involves the esterification of 2-(2-hydroxyethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: The major product is 2-(2-carboxyethyl)phenyl acetate.

    Reduction: The major product is 2-(2-hydroxyethyl)phenyl alcohol.

    Substitution: Depending on the substituent, products such as 2-(2-hydroxyethyl)-4-bromophenyl acetate can be formed.

Scientific Research Applications

Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;[2-(2-hydroxyethyl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Contains a phenyl group and a carboxylic acid group.

    Phenethyl acetate: Contains a phenyl group and an acetate group.

    2-Phenylethanol: Contains a phenyl group and an ethanol group.

Uniqueness

Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate is unique due to the presence of both a hydroxyethyl group and an acetate group attached to the phenyl ring

Properties

CAS No.

134979-03-6

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

acetic acid;[2-(2-hydroxyethyl)phenyl] acetate

InChI

InChI=1S/C10H12O3.C2H4O2/c1-8(12)13-10-5-3-2-4-9(10)6-7-11;1-2(3)4/h2-5,11H,6-7H2,1H3;1H3,(H,3,4)

InChI Key

VUUSPUGUAUGJHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)OC1=CC=CC=C1CCO

Origin of Product

United States

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